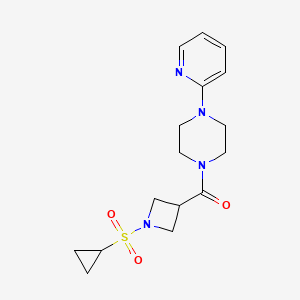
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The structural complexity of this compound suggests potential as an anticancer agent. Azetidine derivatives, in particular, have been identified for their anticancer potential. They can be synthesized and evaluated against various cancer cell lines to determine their efficacy in inhibiting cancer cell growth .
Antimicrobial Potential
Compounds with azetidine and piperazine moieties have been explored for their antimicrobial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its potential as a new class of antimicrobial agent .
Antioxidant Properties
The presence of a piperazine ring often contributes to antioxidant properties. This compound could be investigated for its ability to scavenge free radicals, which is valuable in the prevention of oxidative stress-related diseases .
Antiviral Applications
Indole derivatives, which share some structural similarities with the given compound, have shown antiviral activities. This compound could be explored for its potential to inhibit viral replication in diseases such as influenza and other RNA viruses .
Plant Growth Regulation
Indole derivatives are known to influence plant growth and development. This compound could be studied for its effects on plant hormone pathways, potentially serving as a novel plant growth regulator .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. This compound could be researched for its potential effects on the central nervous system, possibly as a treatment for neurological disorders .
Eigenschaften
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-16(13-11-20(12-13)24(22,23)14-4-5-14)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-3,6,13-14H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXRQHYBPXCZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/no-structure.png)
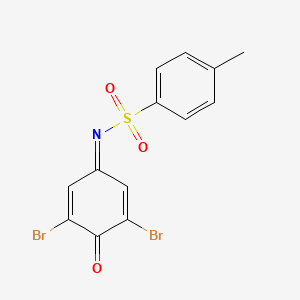
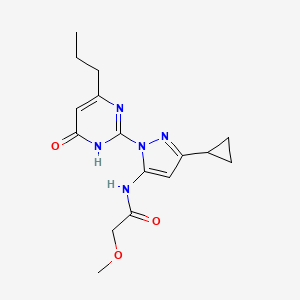
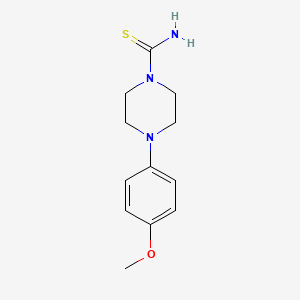
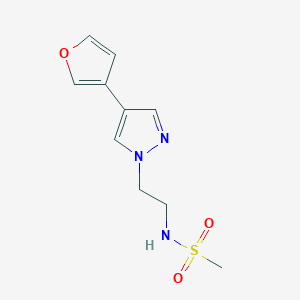
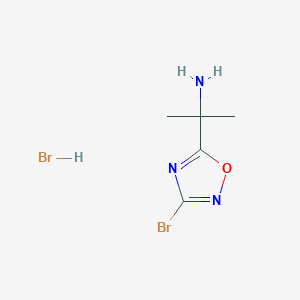
![(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2920522.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2920525.png)
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2920526.png)

![(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2920529.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)